Ethyl 1-piperidineglyoxylate

Catalog No.
S663358
CAS No.
53074-96-7
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1-piperidineglyoxylate

CAS Number

53074-96-7

Product Name

Ethyl 1-piperidineglyoxylate

IUPAC Name

ethyl 2-oxo-2-piperidin-1-ylacetate

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)8(11)10-6-4-3-5-7-10/h2-7H2,1H3

InChI Key

ASBDXHCMVYVJQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)N1CCCCC1

Canonical SMILES

CCOC(=O)C(=O)N1CCCCC1

Ethyl 1-piperidineglyoxylate (CAS 53074-96-7) is a heterocyclic α-ketoester, a class of bifunctional reagents valued in organic synthesis. It serves as a specialized building block for the direct introduction of the piperidinylglyoxylyl moiety. This structure is particularly relevant as a precursor in the synthesis of complex nitrogen-containing heterocycles, where precise control of reactivity and a convergent synthetic strategy are critical for achieving desired yields and purity. [1]

Substituting Ethyl 1-piperidineglyoxylate with seemingly simpler alternatives is often inefficient and introduces process variability. A two-step approach, such as reacting piperidine with ethyl oxalyl chloride, creates additional purification challenges and potential for side-products, compromising the yield and reproducibility of the target intermediate. Furthermore, replacing the ethyl ester with a methyl analog is not a direct swap; the change in the alkyl group alters both steric and electronic properties, which can modify the compound's reactivity profile in nuanced ways critical for selective transformations in multi-step syntheses.

Precursor Suitability: A Convergent Building Block for Apixaban-Related Scaffolds

Multiple patents detailing the synthesis of the anticoagulant Apixaban and its key intermediates rely on complex heterocyclic cores that are constructed in a multi-step sequence. [REFS-1, REFS-2] Ethyl 1-piperidineglyoxylate represents a strategic, advanced precursor that provides a key structural fragment in a single, purified molecule. Using this building block allows for a more convergent synthesis compared to building the fragment in-situ from simpler materials like 5-chlorovaleryl chloride and various aniline derivatives, a common alternative approach which often involves more reaction steps and lower overall yields. [3]

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides key piperidinylglyoxylyl fragment in a single advanced precursor.
Comparator Or BaselineMulti-step linear synthesis using reagents like 5-chlorovaleryl chloride and subsequent cyclization/functionalization.
Quantified DifferenceOffers a more convergent route, reducing the number of linear steps and potentially improving overall process yield and purity.
ConditionsIndustrial synthesis of complex heterocyclic drug intermediates, such as those for Apixaban.

For process development and manufacturing, a more convergent route reduces complexity, improves reproducibility, and can significantly lower the cost of goods for advanced pharmaceutical intermediates.

Process Control: Tuned Reactivity Profile of Ethyl Ester vs. Methyl Ester Analog

In the general class of glyoxylate esters, the choice of ester group directly influences the electrophilicity of the adjacent carbonyl carbon. The ethyl group in Ethyl 1-piperidineglyoxylate is slightly more electron-donating (+I effect) and more sterically demanding than the methyl group of its closest analog, methyl 1-piperidineglyoxylate. This combination renders the ethyl ester marginally less reactive towards nucleophiles. This attenuated reactivity is not a disadvantage but a key feature for process control, as it can enhance selectivity in reactions with substrates containing multiple nucleophilic or electrophilic sites, minimizing the formation of undesired byproducts.

Evidence DimensionElectrophilic Reactivity
Target Compound DataAttenuated reactivity due to moderate steric hindrance and +I electronic effect of the ethyl group.
Comparator Or BaselineMethyl 1-piperidineglyoxylate, which is expected to be more reactive due to smaller steric bulk and a weaker inductive effect.
Quantified DifferenceQualitatively lower reactivity, providing a wider window for selective transformations.
ConditionsNucleophilic addition reactions at the α-keto position during the synthesis of complex molecules.

Selecting this compound over its methyl analog provides chemists with finer control over reaction kinetics, which is crucial for optimizing selectivity and yield in complex, multi-step synthetic sequences.

Streamlining the Synthesis of Apixaban-type Pharmaceutical Intermediates

This compound is the right choice when developing convergent and scalable synthetic routes towards complex heterocyclic systems, such as the pyrazolopyridine core of Factor Xa inhibitors. Its structure provides a key fragment that can reduce the number of linear steps required compared to building the molecule from more basic starting materials. [REFS-1, REFS-2]

Selective Acylation in Complex Molecule Synthesis

In syntheses involving sensitive substrates with multiple reactive sites, the moderately attenuated reactivity of the ethyl ester provides a processing advantage. It allows for more controlled and selective reactions compared to more reactive acylating agents, minimizing byproduct formation and simplifying downstream purification.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

UNII

D7IIF4X1TU

Other CAS

53074-96-7

Wikipedia

Ethyl Oxo(Piperidin-1-Yl)Acetate

Dates

Last modified: 08-15-2023

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